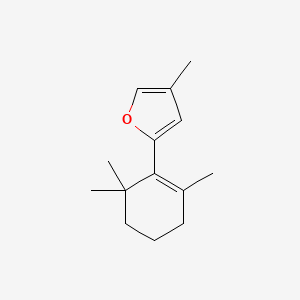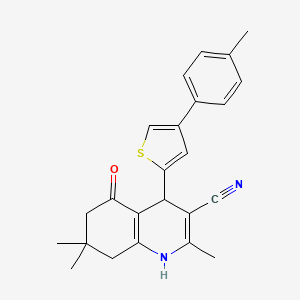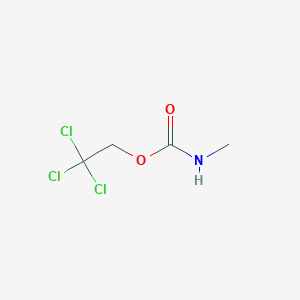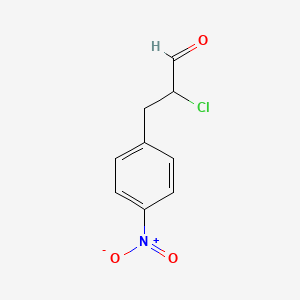![molecular formula C8H8O2 B11945226 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one CAS No. 28000-13-7](/img/structure/B11945226.png)
7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one: is a bicyclic organic compound with the molecular formula C8H8O2 . It is characterized by a unique structure that includes an oxygen atom within a bicyclic framework, making it an interesting subject for chemical research and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
- 9-Oxabicyclo[4.2.1]nonan-2-one
- 7-Azabicyclo[4.2.0]octa-2,4-dien-8-one
- 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one
Comparison: Compared to these similar compounds, 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one is unique due to its specific bicyclic structure with an oxygen atom. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
28000-13-7 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
7-oxabicyclo[4.2.1]nona-2,4-dien-8-one |
InChI |
InChI=1S/C8H8O2/c9-8-6-3-1-2-4-7(5-6)10-8/h1-4,6-7H,5H2 |
Clé InChI |
GFUHHAFPAPLHDR-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC=CC1OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)





![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)




